molecular formula C18H17N3O B7461159 2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

Katalognummer B7461159
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: IZBXNVXLOPODLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. This molecule has gained significant attention in the field of cancer research due to its potential to induce apoptosis in cancer cells.

Wirkmechanismus

2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one works by binding to the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting the MDM2-p53 protein-protein interaction, this compound stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This selectivity makes this compound a promising candidate for cancer treatment. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential combination therapy option.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one is its selectivity for cancer cells, making it a promising candidate for cancer treatment. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

Future research on 2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one could focus on improving its solubility and stability, as well as testing its efficacy in combination with other cancer therapies. Additionally, further studies on the safety and efficacy of this compound in humans are needed to determine its potential as a cancer treatment option.

Synthesemethoden

The synthesis of 2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one involves a multi-step process that includes the condensation of indole-2-carboxylic acid with 2,3-dihydroxybenzaldehyde, followed by a reaction with methyl iodide and pyridine-2,4-diamine. The final product is obtained through a cyclization reaction with 4-chloroacetyl-1-methylpyridinium iodide.

Wissenschaftliche Forschungsanwendungen

2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the MDM2-p53 protein-protein interaction, which is commonly disrupted in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-10-14-6-2-3-7-16(14)21(13)12-15-11-18(22)20-9-5-4-8-17(20)19-15/h2-9,11,13H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBXNVXLOPODLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.